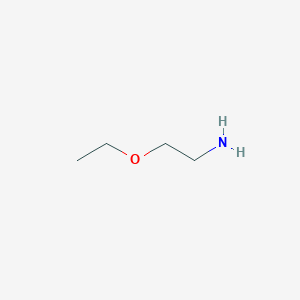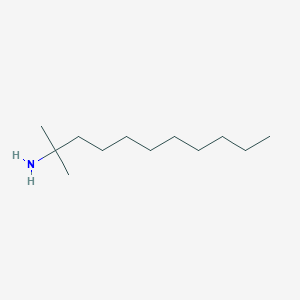
2-methylundecan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylundecan-2-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with an amine group attached to the second carbon atom, along with a methyl group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound involves the nucleophilic substitution of a halogenated precursor with ammonia or an amine. For instance, 2-bromo-2-methylundecane can be reacted with ammonia to yield the desired amine.
Reductive Amination: Another method involves the reductive amination of 2-methylundecanal.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures consistent production quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. For example, reacting with acyl chlorides can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nitriles, oxides.
Reduction: Secondary and tertiary amines.
Substitution: Amides, alkylated amines.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methylundecan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
2-Methylundecanal: A related compound with an aldehyde group instead of an amine group.
2-Methylundecane: A hydrocarbon with a similar carbon chain but lacking the amine functionality.
Comparison:
2-Methylundecanal: While both compounds share a similar carbon backbone, 2-Methylundecanal is more reactive due to the presence of the aldehyde group, making it suitable for different types of chemical reactions.
2-Methylundecane: This compound is less reactive compared to 2-methylundecan-2-amine, as it lacks functional groups that can participate in typical organic reactions.
Properties
CAS No. |
110-10-1 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
2-methylundecan-2-amine |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12(2,3)13/h4-11,13H2,1-3H3 |
InChI Key |
WXBXQUFGRJEKPL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)(C)N |
Canonical SMILES |
CCCCCCCCCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


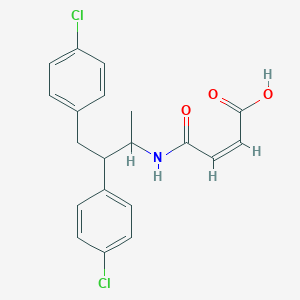
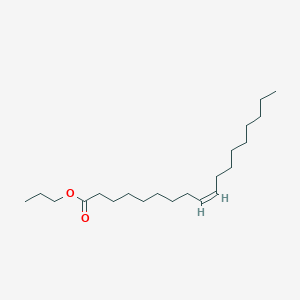
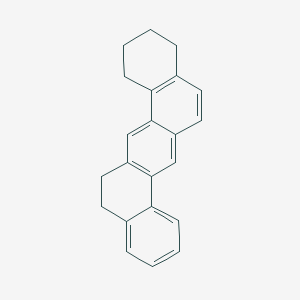
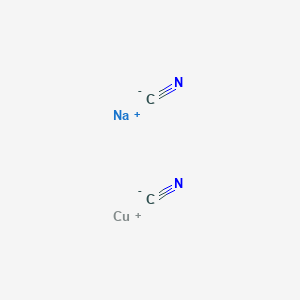
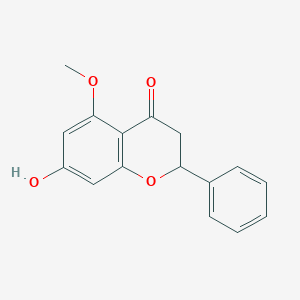

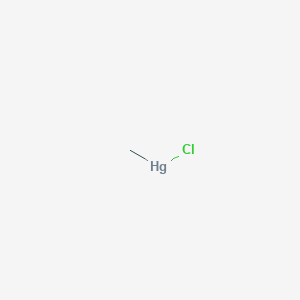
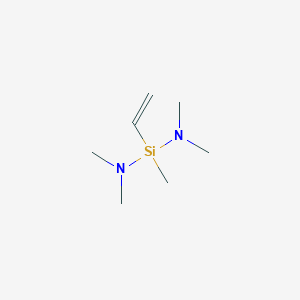

![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
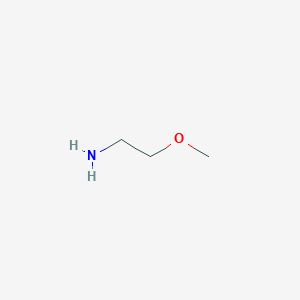
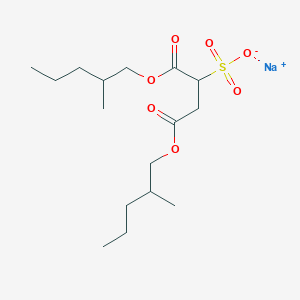
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
